
tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate: is a chemical compound with the molecular formula C12H22N4O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amination and Reduction: The synthesis of tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate can involve the amination of a precursor compound followed by reduction.
Carboxylation and Rearrangement: Another method involves the carboxylation of an amine followed by rearrangement.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of protecting groups such as tert-butoxycarbonyl (Boc) is common to protect the amine group during synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction: tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate can undergo oxidation and reduction reactions.
Substitution Reactions: This compound can also undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: Palladium catalysts are often used in cross-coupling reactions involving tert-butyl carbamate with various aryl halides.
Cesium Carbonate and TBAI: These reagents are used in the synthesis of carbamates through a three-component coupling of amines, carbon dioxide, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can yield N-Boc-protected anilines .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies .
Biology and Medicine: In biology and medicine, this compound is used in the synthesis of pharmaceutical intermediates. For example, it can be used in the synthesis of anticancer drugs such as Lorlatinib . It is also used in the development of new therapeutic agents .
Industry: In industry, this compound is used as a chemical reagent and as a building block for the synthesis of various industrial chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of pharmaceutical intermediates, it acts as a precursor that undergoes various chemical transformations to yield the desired product . The specific molecular targets and pathways involved depend on the application and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate: This compound is similar in structure but differs in the position of the amino group.
tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)carbamate: This compound is a pharmaceutical intermediate used in the synthesis of anticancer drugs.
Uniqueness: tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate is unique due to its specific structure and the presence of both amino and carbamate groups. This makes it a versatile compound with a wide range of applications in various fields .
Propriétés
Formule moléculaire |
C12H22N4O2 |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
tert-butyl N-[4-amino-1-(2-methylpropyl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C12H22N4O2/c1-8(2)6-16-7-9(13)10(15-16)14-11(17)18-12(3,4)5/h7-8H,6,13H2,1-5H3,(H,14,15,17) |
Clé InChI |
GUTHEDKSTKPHBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=C(C(=N1)NC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


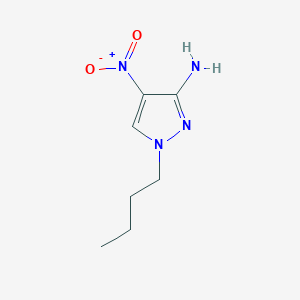
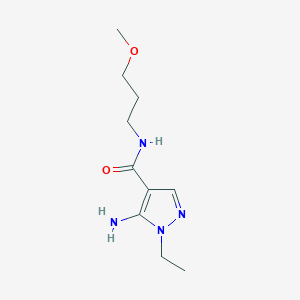
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737639.png)
![1-(2-fluoroethyl)-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11737644.png)
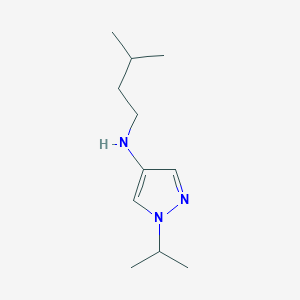
![2-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11737669.png)
![1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11737675.png)
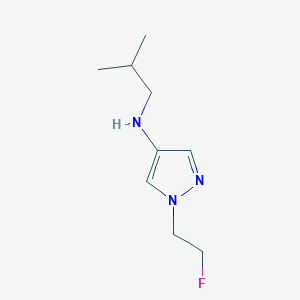
![4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B11737682.png)
![2-(4-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11737689.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11737696.png)
![1-(2,2-difluoroethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737701.png)
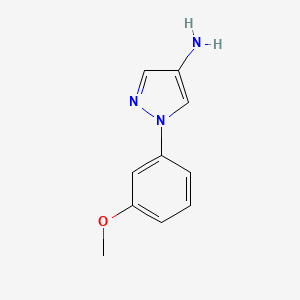
![N-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B11737722.png)
